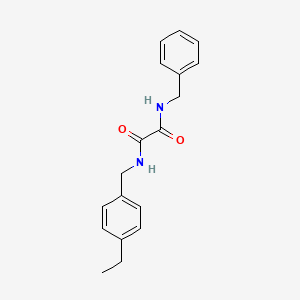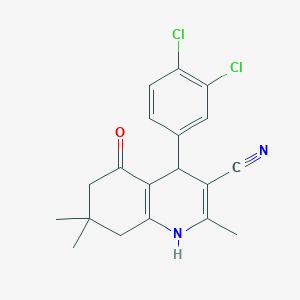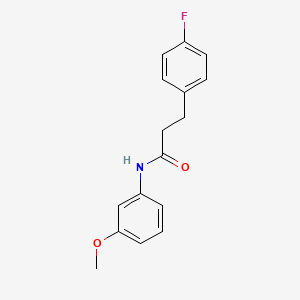![molecular formula C18H10Cl2F3NO2 B5141875 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5141875.png)
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide, also known as DCF or DCFDA, is a synthetic compound that has been widely used in scientific research. This compound is a derivative of dichlorofluorescein, which is a fluorescent dye that is commonly used in cell biology and biochemistry experiments. DCF has been shown to have a variety of biochemical and physiological effects, and has been used in a number of different research applications.
Wirkmechanismus
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide is a cell-permeable compound that is converted to its fluorescent form, dichlorofluorescein, by cellular esterases. Once inside the cell, 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide is oxidized by ROS to form the fluorescent product dichlorofluorescein (5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide). 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide is a highly sensitive probe for the detection of ROS, and has been used to study the role of ROS in a variety of different biological processes.
Biochemical and Physiological Effects:
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has been shown to have a number of different biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of intracellular signaling pathways. 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has also been shown to have anti-inflammatory effects, and has been used to study the role of inflammation in a variety of different disease states.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide is a highly sensitive probe for the detection of ROS, and has been used in a variety of different research applications. However, there are some limitations to the use of 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide in lab experiments. For example, 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide is sensitive to light and can be easily oxidized by ambient light, which can lead to false positive results. Additionally, 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide can be toxic to cells at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are a number of different future directions for the use of 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide in scientific research. For example, 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide could be used to study the role of ROS in the development of cancer, or to study the effects of oxidative stress on the immune system. Additionally, 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide could be used to study the role of ROS in the development of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Overall, the use of 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide in scientific research has the potential to provide valuable insights into a number of different biological processes, and could lead to the development of new therapies for a variety of different diseases.
Synthesemethoden
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide can be synthesized through a number of different methods, including the reaction of 2,4-dichlorophenyl hydrazine with 2-(trifluoromethyl)benzaldehyde, followed by cyclization with ethyl acetoacetate. Other methods of synthesis have also been reported, including the reaction of 2,4-dichlorophenyl isocyanate with 2-(trifluoromethyl)phenylamine, and the reaction of 2,4-dichlorophenyl hydrazine with 2-(trifluoromethyl)phenyl isothiocyanate.
Wissenschaftliche Forschungsanwendungen
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has been used in a number of different scientific research applications, including the measurement of reactive oxygen species (ROS) in cells and tissues, the detection of apoptosis, and the measurement of intracellular pH. 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has also been used as a probe for the detection of oxidative stress in a variety of different cell types, and has been used to study the role of ROS in a number of different biological processes.
Eigenschaften
IUPAC Name |
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2F3NO2/c19-10-5-6-11(13(20)9-10)15-7-8-16(26-15)17(25)24-14-4-2-1-3-12(14)18(21,22)23/h1-9H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWNZSKMPCUHLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate](/img/structure/B5141792.png)
![2-[(1-heptyl-1H-benzimidazol-2-yl)amino]ethanol hydrobromide](/img/structure/B5141795.png)


![3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B5141817.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5141820.png)


![ethyl 6-bromo-5-hydroxy-1-methyl-2-[(4-phenyl-1-piperazinyl)methyl]-1H-indole-3-carboxylate hydrochloride](/img/structure/B5141851.png)
![4-({2-[(6-methyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid](/img/structure/B5141861.png)
![N-[(1-{2-[4-(2-chlorophenoxy)-1-piperidinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5141868.png)

![1-(3-methylphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5141885.png)
![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide)](/img/structure/B5141889.png)